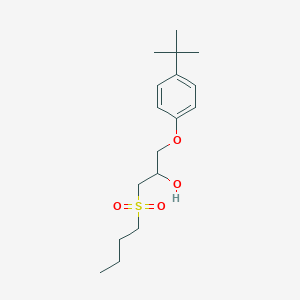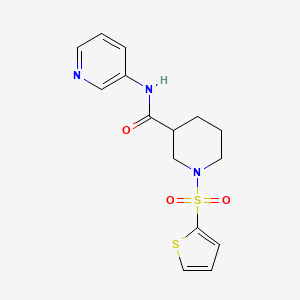![molecular formula C24H26N2O4S B6067160 (3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase enzyme JMJD3.
Mécanisme D'action
The mechanism of action of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' involves the inhibition of the histone demethylase enzyme JMJD3. This enzyme plays a crucial role in the regulation of gene expression, and its inhibition can lead to changes in gene expression. The inhibition of JMJD3 by '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' can lead to the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, it can protect the brain from damage caused by oxidative stress by reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has several advantages for lab experiments. It is a potent inhibitor of the histone demethylase enzyme JMJD3, making it a valuable tool for studying the role of this enzyme in various biological processes. It also has anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for studying various diseases and conditions. However, there are some limitations to using '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' in lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and biological processes are not well understood.
Orientations Futures
There are several future directions for research on '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone'. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its effects on other enzymes and biological processes to gain a better understanding of its mechanism of action. Additionally, the development of more potent and selective inhibitors of JMJD3 could lead to the development of new therapies for various diseases and conditions.
Méthodes De Synthèse
The synthesis of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' involves several steps. The first step involves the reaction of 3-isopropoxybenzaldehyde with piperidine in the presence of acetic acid to form 3-isopropoxyphenylpiperidin-3-ylmethanol. The second step involves the reaction of 3-isopropoxyphenylpiperidin-3-ylmethanol with 8-quinolinesulfonyl chloride in the presence of triethylamine to form '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol. The final step involves the oxidation of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol with potassium permanganate to form '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone'.
Applications De Recherche Scientifique
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties and can protect the brain from damage caused by various factors such as oxidative stress.
Propriétés
IUPAC Name |
(3-propan-2-yloxyphenyl)-(1-quinolin-8-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17(2)30-21-11-3-8-19(15-21)24(27)20-10-6-14-26(16-20)31(28,29)22-12-4-7-18-9-5-13-25-23(18)22/h3-5,7-9,11-13,15,17,20H,6,10,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUXKGNVMTABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[amino(4-phenyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6067079.png)
![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B6067081.png)

![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)

![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)

![4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)